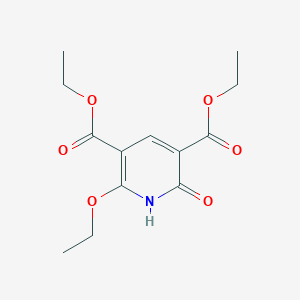

(1S,2R)-Ethyl 2-(hydroxymethyl)cyclopropanecarboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(1S,2R)-Ethyl 2-(hydroxymethyl)cyclopropanecarboxylate, also known as ethyl 2-(hydroxymethyl)cyclopropanecarboxylate, is a cyclopropane derivative that has gained significant attention in recent years due to its potential applications in the field of organic synthesis and medicinal chemistry. This compound is characterized by its unique three-membered ring structure, which makes it an interesting target for researchers looking to develop new synthetic methods and investigate its biological activity.

科学的研究の応用

Synthesis and Study of Optical Isomers : The preparation of optically active derivatives such as 1-amino-2-(hydroxymethyl)cyclopropanecarboxylic acid has been achieved through routes involving cycloalkylation, demonstrating the compound's significance in studying optical isomerism and its applications in affinity purification techniques and antibody generation (Pirrung, Dunlap, & Trinks, 1989).

Enzyme-Catalyzed Polymerization : Derivatives of (1S,2R)-Ethyl 2-(hydroxymethyl)cyclopropanecarboxylate have been used in the oligomerization process catalyzed by enzymes such as horseradish peroxidase, demonstrating its application in polymer chemistry (Pang, Ritter, & Tabatabai, 2003).

Biological Evaluation of Derivatives : The cyclopropyl moiety, a core structure in this compound, has been used in the synthesis of bromophenol derivatives. These derivatives have shown effectiveness as inhibitors for enzymes like cytosolic carbonic anhydrase and acetylcholinesterase, which are relevant in treating diseases such as Alzheimer's and Parkinson's (Boztaş et al., 2019).

Conformational Study and Biological Activity : The compound's derivatives have been used in studying conformational aspects of biologically active compounds to enhance activity and investigate bioactive conformations. For instance, chiral cyclopropanes bearing two differentially functionalized carbon substituents were designed as conformationally restricted analogues of histamine, indicating the compound's role in understanding and enhancing biological activity (Kazuta, Matsuda, & Shuto, 2002).

Biocatalytic Asymmetric Synthesis : The compound's derivatives are crucial in drug research and development, especially as key chiral intermediates in synthesizing potent protease inhibitors. For example, the asymmetric synthesis of (1R, 2S)-N-Boc-vinyl-ACCA ethyl ester demonstrates the application of (1S,2R)-Ethyl 2-(hydroxymethyl)cyclopropanecarboxylate in creating essential pharmacophoric units (Zhu, Shi, Zhang, & Zheng, 2018).

Safety And Hazards

特性

IUPAC Name |

ethyl (1S,2R)-2-(hydroxymethyl)cyclopropane-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O3/c1-2-10-7(9)6-3-5(6)4-8/h5-6,8H,2-4H2,1H3/t5-,6-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOQBVPPEXCRXAW-WDSKDSINSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CC1CO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@H]1C[C@H]1CO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

144.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1S,2R)-Ethyl 2-(hydroxymethyl)cyclopropanecarboxylate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[[1-(Quinoxaline-6-carbonyl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2641608.png)

![N-{8-cyano-1,4-dioxaspiro[4.5]decan-8-yl}-2-methyl-5-nitrobenzamide](/img/structure/B2641609.png)

![(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)(5-methyl-1-phenyl-1H-pyrazol-4-yl)methanone](/img/structure/B2641612.png)

![2-mercapto-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2641614.png)

![N-(4-chlorophenyl)-2-{[11-(hydroxymethyl)-5-(4-methoxyphenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl}acetamide](/img/structure/B2641618.png)

![N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-4-(N-butyl-N-ethylsulfamoyl)benzamide hydrochloride](/img/structure/B2641620.png)

![Tert-butyl 4-[[(6-bromopyridine-3-carbonyl)-methylamino]methyl]piperidine-1-carboxylate](/img/structure/B2641622.png)

![(Z)-methyl 2-(6-sulfamoyl-2-((5,6,7,8-tetrahydronaphthalene-2-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2641624.png)

![N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)oxalamide](/img/structure/B2641626.png)